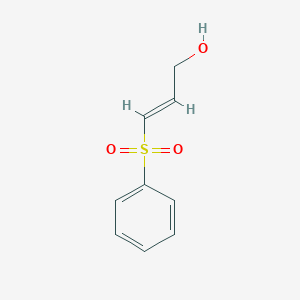
3-(Phenylsulfonyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfonyl)-2-propen-1-ol is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, enabling the formation of more complex molecules. For example, it can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | |
| Allylic Substitution | Acts as a substrate in palladium-catalyzed reactions |
Medicinal Chemistry
In medicinal chemistry, 3-(Phenylsulfonyl)-2-propen-1-ol has been investigated for its potential therapeutic applications. Its ability to form derivatives has led to studies on compounds that exhibit anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents.
Biochemistry
The compound's reactivity makes it useful in biochemical applications, particularly in enzyme inhibition studies. Its sulfonyl group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential inhibitors.
| Application Area | Specific Use | Reference |
|---|---|---|
| Enzyme Inhibition Studies | Investigating interactions with specific enzymes | |
| Drug Development | Designing inhibitors based on structural activity |
Table 1: Summary of Synthetic Methods
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24g/mol |
Nombre IUPAC |
(E)-3-(benzenesulfonyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8,10H,7H2/b8-4+ |
Clave InChI |
SKXRXAPGRWZOLD-XBXARRHUSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CCO |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)/C=C/CO |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















